4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-cyclobutylpyrimidine
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Overview
Description
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-cyclobutylpyrimidine is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-cyclobutylpyrimidine typically involves multi-step organic reactions The process begins with the preparation of the pyrazole ring, followed by the formation of the azetidine ring, and finally the construction of the pyrimidine ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-cyclobutylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group in the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce an alkyl or aryl group in place of the chloro group.
Scientific Research Applications
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-cyclobutylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for biological assays to evaluate its potential as a bioactive molecule.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-cyclobutylpyrimidine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
1,3-diazole derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties, imidazole derivatives are structurally similar and often used in medicinal chemistry.
Hydrazine-coupled pyrazoles:
Uniqueness
What sets 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-cyclobutylpyrimidine apart is its combination of three distinct ring systems, which provides a unique scaffold for the development of new bioactive molecules. Its structural complexity allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C15H18ClN5 |
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Molecular Weight |
303.79 g/mol |
IUPAC Name |
4-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-6-cyclobutylpyrimidine |
InChI |
InChI=1S/C15H18ClN5/c16-13-5-19-21(9-13)8-11-6-20(7-11)15-4-14(17-10-18-15)12-2-1-3-12/h4-5,9-12H,1-3,6-8H2 |
InChI Key |
QXBFCSQMSHLZJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CC(C3)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
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